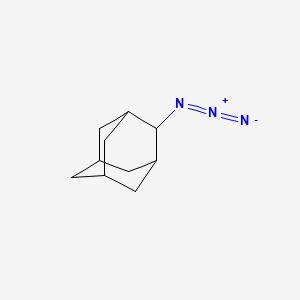

2-叠氮代金刚烷

描述

2-Azidoadamantane is a nitrogen-containing analog of adamantane . It is a compound with the molecular formula C10H15N3 . The substitution of one or more nitrogen atoms instead of carbon atoms in adamantane leads to several specific chemical and physical properties .

Synthesis Analysis

The synthesis of 1-azidoadamantane and related bridgehead azides has been reported in the literature . The synthesis involves amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

Both 1-azidoadamantane and 2-azidoadamantane yield 1:1 inclusion complexes (ICs) with β-Cyclodextrin (β-CyD) and 1:2 ICs with α-Cyclodextrin (α-CyD) . Single crystal X-ray analysis of solid 5 demonstrates a bimodal orientation within β-CyD .Physical And Chemical Properties Analysis

Azaadamantanes, including 2-Azidoadamantane, have less lipophilicity compared to their adamantane analogs . This affects both their interaction with biological targets and bioavailability .科学研究应用

主客体化学和光功能化

2-叠氮代金刚烷因其与八酸 (OA) 和葫芦[7]脲 (CB7) 等主分子相互作用而受到研究。这些配合物在水溶液和气相中都是稳定的。经辐照后,这些主体内的 2-叠氮代金刚烷会产生氮烯,导致不同的化学行为。例如,在 OA 中,观察到分子间 C-H 插入,展示了氮烯在这种受限环境中独特的反应模式 (Choudhury 等人,2013)。

光化学分解

2-叠氮代金刚烷的光化学行为已得到详细研究,特别是在被环糊精 (CyD) 捕获时。这种包封显着影响了 CyD 腔内反应物的产物分布和取向。这些发现对于理解超分子化学中的选择性和取向效应至关重要 (Brinker 等人,2011)。

配位化学

2-叠氮代金刚烷已用于合成铜和银配合物。这些研究提供了叠氮化物配体与金属离子键合模式以及配位后结构变化的见解。此类研究对于开发新的金属有机框架和催化至关重要 (Dias 等人,2000)。

还原偶联和聚合

人们一直在研究由金属配合物介导的叠氮化物的还原偶联,其中 2-叠氮代金刚烷发挥了作用。此类研究有助于我们理解配位化学和新型有机金属化合物的合成 (Cowley 等人,2008)。此外,2-叠氮代金刚烷已用于甲基丙烯酸酯的自由基聚合,突出了其在聚合物科学中的潜力 (Nguyen 等人,2003)。

安全和危害

未来方向

The ultrasensitive detection of HIV-1 p24 antigen in clinical samples has been achieved using a click chemistry amplified nanopore (CAN) assay, which involves 2-azidoadamantane . This suggests that 2-Azidoadamantane and similar compounds could have significant potential in the development of diagnostic tools .

作用机制

Target of Action

Azides are generally known to be reactive species that can interact with a variety of biological targets .

Mode of Action

Generally, azides are known to undergo a process called “Staudinger reaction” with phosphites, leading to the formation of phosphoranimines

Biochemical Pathways

Azides are known to undergo photochemical transformations, which could potentially affect various biochemical pathways

Pharmacokinetics

The adamantane moiety is known to enhance the lipophilicity of drugs, which can improve their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme) .

Result of Action

Azides are known to be reactive and can potentially modify the function of various biological targets . The specific effects of 2-Azidoadamantane would depend on its specific targets and mode of action.

Action Environment

The action of 2-Azidoadamantane can be influenced by various environmental factors. For instance, the reactivity of azides can be affected by temperature, light, and the presence of other reactive species . These factors can influence the stability of 2-Azidoadamantane, as well as its efficacy in interacting with its targets.

属性

IUPAC Name |

2-azidoadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMHNOXGUUDEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

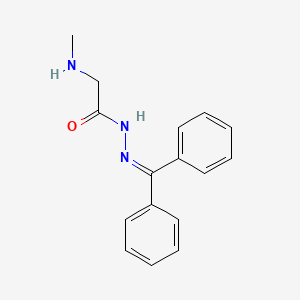

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B3130213.png)

![2-(4-fluorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B3130227.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B3130233.png)

![2-[(E)-1-methoxy-3-(4-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130242.png)

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)